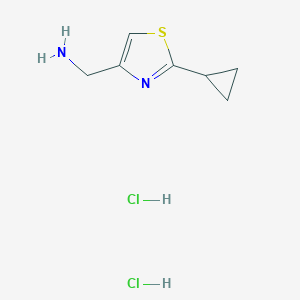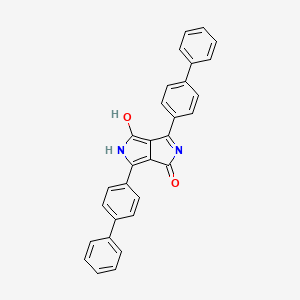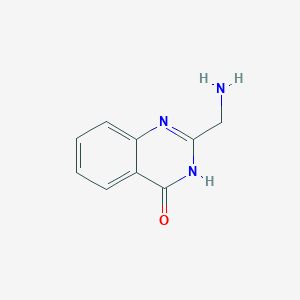
2-(aminomethyl)quinazolin-4(3H)-one
Descripción general
Descripción
2-(aminomethyl)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazolinone core with an aminomethyl group attached to the second position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Visible Light-Induced Condensation Cyclization: A green and efficient method for synthesizing quinazolin-4(3H)-ones involves the condensation of 2-aminobenzamides and aldehydes under visible light irradiation.
Graphene Oxide Nanosheet Catalysis: Another method involves the use of graphene oxide nanosheets as a catalyst in an aqueous medium. This “on-water” synthesis starts from anthranilamide (2-aminobenzamide) and an aldehyde or ketone at room temperature.
Industrial Production Methods
Industrial production methods for 2-(aminomethyl)quinazolin-4(3H)-one are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications due to their efficiency and environmentally friendly nature.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Quinazolinones can undergo oxidation reactions, often leading to the formation of quinazoline derivatives.
Reduction: Reduction of quinazolinones can yield dihydroquinazolinones.
Substitution: Quinazolinones can participate in substitution reactions, where various substituents can be introduced at different positions on the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and TBHP.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline derivatives, while reduction can produce dihydroquinazolinones.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: Quinazolinones have shown potential as enzyme inhibitors and have been studied for their antimicrobial and antifungal properties.
Mecanismo De Acción
The mechanism of action of 2-(aminomethyl)quinazolin-4(3H)-one depends on its specific application. In the context of its biological activity, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary depending on the specific biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Quinazolin-4(3H)-one: The parent compound without the aminomethyl group.
2,3-Dihydroquinazolin-4(1H)-one: A reduced form of quinazolinone.
2-(2’-Hydroxyphenyl)-4(3H)-quinazolinone: A derivative with a hydroxyphenyl group.
Uniqueness
2-(aminomethyl)quinazolin-4(3H)-one is unique due to the presence of the aminomethyl group, which can influence its chemical reactivity and biological activity. This functional group can participate in additional interactions, such as hydrogen bonding, which can enhance its binding affinity to biological targets .
Propiedades
IUPAC Name |
2-(aminomethyl)-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-5-8-11-7-4-2-1-3-6(7)9(13)12-8/h1-4H,5,10H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVSYHWZXIPJJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368393 | |
| Record name | 2-(aminomethyl)quinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
437998-08-8 | |
| Record name | 2-(Aminomethyl)-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=437998-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(aminomethyl)quinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-(aminomethyl)quinazolin-4(3H)-one in medicinal chemistry?
A1: this compound serves as a crucial intermediate in synthesizing diverse quinazolinone derivatives []. Quinazolinones are a class of heterocyclic compounds known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the aminomethyl group at the 2-position of the quinazolinone core provides a versatile site for further chemical modifications, enabling the development of novel compounds with potentially enhanced biological profiles.
Q2: How is this compound synthesized?
A2: The synthesis of this compound involves a two-step reaction sequence starting from anthranilic acid [, ].
Q3: What are the potential applications of the synthesized quinazolinone derivatives?
A3: The research highlights the promising antimicrobial activity of the synthesized quinazolinone derivatives [, ]. These compounds were tested against various bacterial and fungal strains, demonstrating varying degrees of inhibitory effects. This suggests their potential application in the development of novel antimicrobial agents to combat infectious diseases. Further research is needed to explore their full therapeutic potential in preclinical and clinical settings.
Q4: What analytical techniques were used to characterize the synthesized compounds?
A4: The research papers employed a combination of spectroscopic techniques to characterize the structure of the synthesized compounds, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provided valuable information about the connectivity and environment of the atoms within the molecules, confirming the successful synthesis of the desired compounds [].
- Mass Spectrometry (MS): MS analysis was crucial in determining the molecular weight of the compounds and understanding their fragmentation patterns, further supporting their structural identification [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


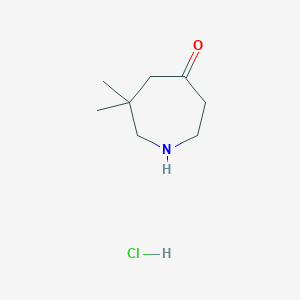

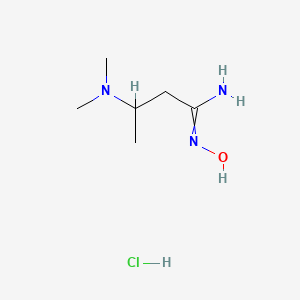
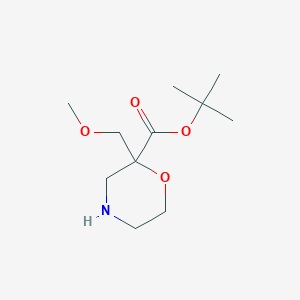
![1-[2-(1H-pyrazol-1-yl)ethyl]piperazine dihydrochloride](/img/structure/B1384086.png)
amine hydrochloride](/img/structure/B1384087.png)
![3-(Iodomethyl)-2,8-dioxaspiro[4.5]decane](/img/structure/B1384088.png)
![1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea hydrochloride](/img/structure/B1384089.png)
![3-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B1384092.png)
![3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole, methanesulfonic acid](/img/structure/B1384093.png)
![6-Amino-3,10-dioxatricyclo[5.2.1.0,1,5]decan-4-one hydrochloride](/img/structure/B1384095.png)

